N-(4-ethoxyphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a tricyclic core with fused oxa- and diaza-rings, an ethoxyphenyl substituent, and a sulfanyl linkage. Such compounds are typically synthesized via multicomponent reactions or sulfonylation/acylation pathways and are primarily used for laboratory research rather than clinical or industrial purposes due to undefined pharmacokinetic profiles .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-4-29-16-11-9-15(10-12-16)24-19(27)13-31-23-25-20-17-7-5-6-8-18(17)30-21(20)22(28)26(23)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREHOILHEDRICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide likely involves multiple steps, including the formation of the diazatricyclo ring system, the introduction of the ethoxyphenyl group, and the attachment of the sulfanylacetamide moiety. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound would necessitate optimization of the synthetic route to ensure high yield and purity. This might involve scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but could include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[740
Chemistry: The compound could be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: Its unique structure might allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might find use in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
- Core Structure : Contains a sulfamoylphenylacetamide moiety with a tetrahydrofuran-derived substituent.
- Key Differences : Lacks the tricyclic diaza-oxa system present in the target compound.
- Synthesis : Achieved via sulfonylation of an amine intermediate, yielding 57% after recrystallization .
- Physical Properties : Melting point (174–176°C) and molecular weight (299.34 g/mol) are lower than expected for the target compound due to simpler architecture .
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
- Core Structure : Features a fluorophenyl-acetamide group with a cyclohexyl substituent.
- Key Differences : Linear acetamide chain vs. the target’s tricyclic sulfanyl-linked system.
- Synthesis : Prepared via a multicomponent reaction (81% yield), highlighting efficient methodology for acetamide derivatives .
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[...]phenyl)acetamide ()
- Core Structure : Shares a polycyclic oxa-aza framework with the target compound but includes a tetracyclic system.
- Key Differences : Additional oxygen atoms in the ring system and distinct substitution patterns.
Computational Structural Comparison
Graph-based methods () are critical for assessing similarities between complex heterocycles. For example:
Research Findings and Implications
Biological Activity
N-(4-ethoxyphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex chemical compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 458.6 g/mol. Its structure features a unique tricyclic core that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4S |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The unique structural features allow it to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : It could potentially bind to various receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
- Case Study : A study demonstrated that derivatives of this compound showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in various studies:
- Research Findings : In vitro studies showed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures.
Cytotoxicity and Cancer Research
Initial investigations into the cytotoxic effects of the compound have yielded promising results:
- Cell Line Studies : The compound was tested on various cancer cell lines (e.g., breast cancer and leukemia) and demonstrated selective cytotoxicity.
- Mechanism Exploration : The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Summary of Research Findings
| Study/Research Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
| Anti-inflammatory Effects | Reduced cytokine production in macrophages |
| Cytotoxicity in Cancer Cells | Induced apoptosis in breast cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
